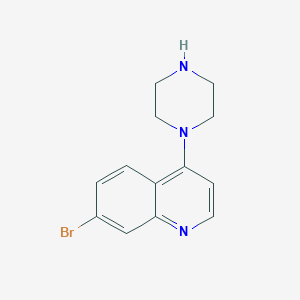

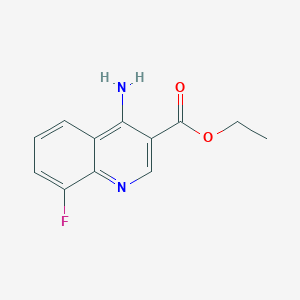

7-Bromo-4-(piperazin-1-il)quinolina

Descripción general

Descripción

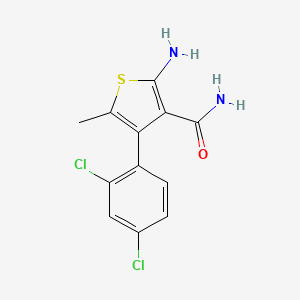

7-Bromo-4-(piperazin-1-yl)quinoline, also known as 7-Br-4-PQ, is a heterocyclic compound that has been studied extensively in the scientific community due to its potential applications in pharmaceuticals and biochemistry. 7-Br-4-PQ is a highly versatile compound that can be used for a variety of purposes, including synthesis, drug synthesis, and biochemical research. In

Aplicaciones Científicas De Investigación

Heterociclos Halogenados

7-Bromo-4-(piperazin-1-il)quinolina es un heterociclo halogenado . Los heterociclos halogenados son una clase de compuestos que han sido ampliamente estudiados por sus posibles aplicaciones en diversos campos, como la química medicinal, la ciencia de los materiales y la química sintética .

Diseño de Fármacos

La quinolina, que consiste en benceno fusionado con piridina N-heterocíclica, ha recibido considerable atención como plantilla central en el diseño de fármacos debido a su amplio espectro de bioactividad . La this compound podría utilizarse potencialmente como estructura central en el diseño de nuevos fármacos .

Agentes Antimicrobianos

Algunos derivados de quinolina con sustituyentes 4-benzoilo en la posición 7-(4-carbopiperazin-1-il) han mostrado efectos bactericidas más fuertes contra especies Gram-negativas . Esto sugiere que la this compound podría utilizarse potencialmente en el desarrollo de nuevos agentes antimicrobianos .

Agentes Antitumorales

Los derivados de piperazina se han aplicado en una serie de áreas terapéuticas diferentes, incluida la antitumoral . Dado que la this compound contiene una parte de piperazina, podría utilizarse potencialmente en el desarrollo de nuevos agentes antitumorales .

Agentes Antifúngicos

Los derivados de piperazina también se han utilizado en el desarrollo de agentes antifúngicos . Esto sugiere que la this compound podría utilizarse potencialmente en el desarrollo de nuevos agentes antifúngicos .

Agentes Antidepresivos

Los derivados de piperazina se han utilizado en el desarrollo de agentes antidepresivos . Esto sugiere que la this compound podría utilizarse potencialmente en el desarrollo de nuevos agentes antidepresivos .

Agentes Antivirales

Los derivados de piperazina se han utilizado en el desarrollo de agentes antivirales . Esto sugiere que la this compound podría utilizarse potencialmente en el desarrollo de nuevos agentes antivirales .

Química Sintética

La this compound podría utilizarse potencialmente como intermedio en la síntesis de varios compuestos orgánicos novedosos . Esto podría abrir nuevas posibilidades en química sintética .

Mecanismo De Acción

Target of Action

The primary targets of 7-Bromo-4-(piperazin-1-yl)quinoline are bacterial DNA gyrase and topoisomerase IV . These are key enzymes for DNA replication in bacteria .

Mode of Action

7-Bromo-4-(piperazin-1-yl)quinoline interacts with its targets, the bacterial DNA gyrase and topoisomerase IV, suppressing their activity .

Biochemical Pathways

The affected pathways are those involved in bacterial DNA replication. By suppressing the activity of DNA gyrase and topoisomerase IV, 7-Bromo-4-(piperazin-1-yl)quinoline disrupts these pathways, leading to inhibition of bacterial growth .

Pharmacokinetics

It is known that fluoroquinolones, a class of compounds to which 7-bromo-4-(piperazin-1-yl)quinoline belongs, accumulate rapidly into eukaryotic cells and are active against intracellular bacteria .

Result of Action

The result of the action of 7-Bromo-4-(piperazin-1-yl)quinoline is the inhibition of bacterial growth. By suppressing the activity of key enzymes involved in bacterial DNA replication, this compound prevents the bacteria from multiplying .

Análisis Bioquímico

Biochemical Properties

7-Bromo-4-(piperazin-1-yl)quinoline plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. It has been observed to interact with bacterial DNA gyrase and topoisomerase IV, which are key enzymes for DNA replication . These interactions suggest that 7-Bromo-4-(piperazin-1-yl)quinoline may inhibit these enzymes, thereby affecting bacterial DNA replication and cell division.

Cellular Effects

The effects of 7-Bromo-4-(piperazin-1-yl)quinoline on various types of cells and cellular processes are profound. It has been shown to accumulate in mouse macrophages, where it is involved in intracellular bacterial activity . This compound influences cell function by affecting cell signaling pathways and gene expression, leading to changes in cellular metabolism. For instance, it has been found to be equipotent to ciprofloxacin against intracellular bacteria .

Molecular Mechanism

At the molecular level, 7-Bromo-4-(piperazin-1-yl)quinoline exerts its effects through binding interactions with biomolecules. It inhibits bacterial DNA gyrase and topoisomerase IV, leading to the disruption of DNA replication . Additionally, it accumulates in eukaryotic cells and is active against intracellular bacteria, indicating its potential use as an antimicrobial agent .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 7-Bromo-4-(piperazin-1-yl)quinoline change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under certain conditions, but its activity may decrease over time due to degradation

Dosage Effects in Animal Models

The effects of 7-Bromo-4-(piperazin-1-yl)quinoline vary with different dosages in animal models. At lower doses, it exhibits antimicrobial activity without significant toxicity. At higher doses, toxic or adverse effects may be observed . These threshold effects highlight the importance of dosage optimization in therapeutic applications.

Transport and Distribution

Within cells and tissues, 7-Bromo-4-(piperazin-1-yl)quinoline is transported and distributed through interactions with transporters and binding proteins. It has been shown to be a substrate for the Mrp4 transporter in murine macrophages, which influences its localization and accumulation . These interactions are critical for its antimicrobial activity and cellular effects.

Subcellular Localization

The subcellular localization of 7-Bromo-4-(piperazin-1-yl)quinoline plays a crucial role in its activity and function. It localizes in the soluble fraction of cells and is barely affected by efflux transporters like Mrp4 . This localization is essential for its antimicrobial efficacy and interaction with intracellular targets.

Propiedades

IUPAC Name |

7-bromo-4-piperazin-1-ylquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14BrN3/c14-10-1-2-11-12(9-10)16-4-3-13(11)17-7-5-15-6-8-17/h1-4,9,15H,5-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTQFNLSRKXEDPB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C2=C3C=CC(=CC3=NC=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14BrN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10589210 | |

| Record name | 7-Bromo-4-(piperazin-1-yl)quinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10589210 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

292.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

927800-44-0 | |

| Record name | 7-Bromo-4-(piperazin-1-yl)quinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10589210 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 927800-44-0 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Benzo[b]thiophen-2-ylmethanamine hydrochloride](/img/structure/B1284990.png)

![1-(Benzo[b]thiophen-2-yl)-N-methylmethanamine hydrochloride](/img/structure/B1284991.png)

![3-Bromopyrazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B1285002.png)

![1-[Amino-(4-chloro-phenyl)-methyl]-naphthalen-2-ol](/img/structure/B1285012.png)

![1-[Amino-(4-chloro-phenyl)-methyl]-naphthalen-2-ol hydrochloride](/img/structure/B1285020.png)